Cas no 34341-29-2 (Benzaldehyde,2,3,6-trimethyl-)

Benzaldehyde,2,3,6-trimethyl- is a substituted aromatic aldehyde characterized by the presence of three methyl groups at the 2, 3, and 6 positions of the benzene ring. This structural modification enhances its steric and electronic properties, making it a valuable intermediate in organic synthesis. The compound exhibits improved stability and selectivity in reactions such as condensations and nucleophilic additions due to the electron-donating effects of the methyl groups. Its distinct substitution pattern also influences its solubility and reactivity profile, offering advantages in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The compound's defined purity and consistent performance make it suitable for research and industrial applications requiring precise aromatic aldehydes.
Benzaldehyde,2,3,6-trimethyl- structure
Benzaldehyde,2,3,6-trimethyl- structure
Product Name:Benzaldehyde,2,3,6-trimethyl-
CAS No:34341-29-2
MF:C10H12O
MW:148.201683044434
CID:294775
PubChem ID:10236014
Update Time:2025-10-20

Benzaldehyde,2,3,6-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,2,3,6-trimethyl-
    • 2,3,6-trimethylbenzadehyde
    • 2,3,6-trimethylbenzaldehyde
    • 34341-29-2
    • Benzaldehyde, 2,3,6-trimethyl-
    • P3M223NG3R
    • EN300-746790
    • DTXSID50437024
    • CHEBI:195894
    • Z1216844627
    • SCHEMBL1311843
    • Inchi: 1S/C10H12O/c1-7-4-5-8(2)10(6-11)9(7)3/h4-6H,1-3H3
    • InChI Key: NHMDCMLCZRILTI-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C)C=CC(C)=C1C

Computed Properties

  • Exact Mass: 148.08886
  • Monoisotopic Mass: 148.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

Benzaldehyde,2,3,6-trimethyl- Pricemore >>

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Benzaldehyde,2,3,6-trimethyl- Related Literature

  • 1. 377. Studies in the polyene series. Part LIII. The synthesis of pseudocumyl analogues of β-ionone and vitamin A acid
    G. Lowe,F. G. Torto,B. C. L. Weedon J. Chem. Soc. 1958 1855
  • 2. 1079. Carotenoids and related compounds. Part X. Synthesis of renieratene, isorenieratene, renierapurpurin, and other aryl-polyenes
    R. D. G. Cooper,J. B. Davis,B. C. L. Weedon J. Chem. Soc. 1963 5637
  • Dirk Volker Woortman,Sophie Jürgens,Martin Untergehrer,Julia Rechenberger,Monika Fuchs,Norbert Mehlmer,Farah Qoura,Georg Eckel,Michael St?hr,Patrick O?wald,Patrick Le Clercq,Lukas Hintermann,Dirk Weuster-Botz,Franz Bracher,Thomas Brück Sustainable Energy Fuels 2020 4 2153

Additional information on Benzaldehyde,2,3,6-trimethyl-

Benzaldehyde,2,3,6-trimethyl- (CAS No. 34341-29-2): A Versatile Aromatic Aldehyde with Broad Applications

Benzaldehyde,2,3,6-trimethyl- (CAS No. 34341-29-2), also known as 2,3,6-Trimethylbenzaldehyde, is a specialized organic compound belonging to the class of aromatic aldehydes. Its unique molecular structure, featuring a benzene ring substituted with three methyl groups and an aldehyde functional group, makes it a valuable intermediate in fine chemical synthesis. This compound has garnered significant attention in recent years due to its applications in flavor and fragrance industries, pharmaceutical research, and agrochemical formulations.

In the flavor and fragrance sector, Benzaldehyde,2,3,6-trimethyl- is prized for its woody and slightly sweet olfactory profile. It is often used as a key component in creating perfume bases and essential oil blends. With growing consumer demand for natural-inspired scents, this compound has become a hotspot for research into sustainable aroma chemicals. Its stability under various pH conditions also makes it suitable for cosmetic preservatives and personal care products.

From a synthetic chemistry perspective, 34341-29-2 serves as a crucial building block for heterocyclic compounds. Researchers have explored its use in catalyzed reactions, particularly in palladium-coupling and oxidation processes. Recent studies published in ACS journals highlight its potential in developing novel drug candidates, especially for central nervous system targets. The compound's electron-rich aromatic system allows for diverse electrophilic substitutions, making it valuable for medicinal chemistry applications.

The agrochemical industry has identified 2,3,6-Trimethylbenzaldehyde as a precursor for crop protection agents. Its derivatives show promise in pest control formulations, particularly as environmentally friendly alternatives to traditional pesticides. With increasing global focus on sustainable agriculture, this application aligns with trends toward green chemistry solutions. The compound's low mammalian toxicity profile further enhances its suitability for agricultural applications.

Quality control of Benzaldehyde,2,3,6-trimethyl- typically involves GC-MS analysis and HPLC purification to ensure >98% purity. Storage recommendations include amber glass containers under nitrogen atmosphere to prevent oxidative degradation. These handling protocols reflect the compound's sensitivity to UV light and air exposure, which are common concerns for aldehyde-containing compounds.

Market analysts note growing demand for 34341-29-2 in Asia-Pacific regions, driven by expansion in specialty chemicals manufacturing. The compound's supply chain has adapted to meet REACH compliance standards, with major producers investing in green synthesis routes. This aligns with industry shifts toward eco-friendly production methods and circular economy principles in chemical manufacturing.

Future research directions for 2,3,6-Trimethylbenzaldehyde include exploration of its biocatalytic transformations and potential in material science applications. Early-stage investigations suggest possible uses in organic electronics and polymeric materials, leveraging its conjugated π-system. These developments position Benzaldehyde,2,3,6-trimethyl- as a compound with multidisciplinary relevance across scientific and industrial domains.

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